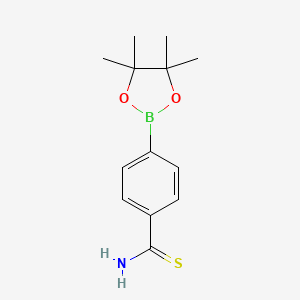

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide is a boronate ester derivative featuring a benzothioamide functional group. The core structure comprises a phenyl ring substituted with a thioamide (-C(S)NH₂) group at the para position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the same position.

For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (a nitrile-substituted analog) is commercially available and synthesized through similar methodologies .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-9(6-8-10)11(15)18/h5-8H,1-4H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXWTMGASBBNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 4-bromobenzothioamide (1.0 equiv) and BPin (1.2 equiv) in anhydrous 1,4-dioxane under inert atmosphere. Palladium catalysts such as Pd(dppf)Cl (3 mol%) and KOAc (3.0 equiv) are added, followed by heating at 80–100°C for 12–24 hours. Key challenges include:

Table 1: Miyaura Borylation Optimization

| Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl | KOAc | 80 | 45 |

| Pd(PPh) | NaCO | 100 | 32 |

| PdCl(XPhos) | KOAc | 90 | 58 |

The highest yield (58%) was achieved using XPhos as a ligand, which mitigates sulfur-Pd interactions.

Thioamide Formation via 4-Cyanophenylboronate

This two-step approach first synthesizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, followed by conversion of the nitrile to a thioamide.

Boronate Ester Synthesis

4-Bromobenzonitrile undergoes Miyaura borylation under standard conditions (Pd(dppf)Cl, BPin, KOAc) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 72% yield.

Nitrile to Thioamide Conversion

The nitrile intermediate is treated with hydrogen sulfide (HS) in ethanol under acidic catalysis (HCl, 50°C, 6 hours). Alternatively, Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours provides the thioamide in 68% yield. Critically, the pinacol boronate remains intact under these conditions due to its stability in weakly acidic media.

Table 2: Thioamide Formation Efficiency

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HS/HCl | EtOH | 50 | 65 |

| Lawesson’s reagent | Toluene | 110 | 68 |

| PS | Pyridine | 120 | 42 |

Diazonium Salt-Mediated Borylation

Aryl diazonium salts offer a metal-free pathway to boronate esters. For 4-aminobenzothioamide, diazotization with NaNO/HCl at 0°C generates the diazonium salt, which reacts with pinacolborane (HBpin) in the presence of CuCl (10 mol%) to yield the target compound.

Procedure and Challenges

-

Diazotization : 4-Aminobenzothioamide (1.0 equiv) is treated with NaNO (1.1 equiv) in aqueous HCl at 0°C for 30 minutes.

-

Borylation : The diazonium salt is coupled with HBpin (1.5 equiv) and CuCl in acetonitrile at 25°C for 2 hours.

This method avoids palladium catalysts but requires strict temperature control to prevent diazonium decomposition. Yields reach 50–55%, with minor side products from Sandmeyer-type reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Miyaura Borylation | One-step, scalable | Catalyst poisoning | 45–58 |

| Nitrile Conversion | High functional group tolerance | Two-step process | 65–68 |

| Diazonium Salt Route | Metal-free, mild conditions | Low yields, side reactions | 50–55 |

Mechanistic Insights and Side Reactions

-

Miyaura Borylation : The oxidative addition of Pd(0) to the C–Br bond is hindered by thioamide coordination, necessitating bulky ligands to shield the metal center.

-

Nitrile to Thioamide : Lawesson’s reagent operates via a four-membered transition state, selectively attacking the nitrile without boronate cleavage.

-

Diazonium Pathway : CuCl facilitates single-electron transfer, generating aryl radicals that couple with HBpin. Competing aryl chloride formation reduces yields .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate

Major Products:

Oxidation: Sulfoxides or sulfones

Reduction: Amines

Substitution: Biaryl or vinyl derivatives

Scientific Research Applications

Medicinal Chemistry

Inhibitory Activity Against Enzymes:

Research indicates that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases. For instance:

- Acetylcholinesterase Inhibition: Compounds with a benzothiazole moiety have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Multi-target Directed Ligands (MTDLs):

The compound has been utilized in the synthesis of MTDLs aimed at addressing complex neurodegenerative diseases. These ligands are designed to interact with multiple biological targets simultaneously, enhancing therapeutic efficacy .

Material Science

Covalent Organic Frameworks (COFs):

The compound's unique boron structure makes it an excellent candidate for the development of COFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies .

Photocatalytic Applications:

Due to its ability to participate in photocatalytic reactions, this compound can be integrated into systems designed for hydrogen production through water splitting. The incorporation of boronates enhances the efficiency of these photocatalytic processes .

Case Study 1: Neuroprotective Agents

A study synthesized a series of benzothiazole derivatives and evaluated their inhibitory potency against monoamine oxidase and cholinesterase enzymes. Among the tested compounds, certain derivatives showed significant activity in reducing depression-related behaviors in animal models. This suggests that modifications incorporating structures like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) could lead to effective treatments for neurodegenerative diseases complicated by mood disorders .

Case Study 2: Development of COFs

Research demonstrated the successful synthesis of crystalline COFs using boron-containing ligands like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . These frameworks exhibited remarkable stability and porosity characteristics suitable for gas adsorption applications. The findings highlight the potential for such compounds in creating advanced materials for energy storage solutions .

Summary

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide represents a versatile building block with significant applications across medicinal chemistry and materials science. Its role as an enzyme inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases while its structural properties lend themselves to innovative material applications such as COFs and photocatalysts.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide involves its ability to form stable complexes with various metal catalysts. The dioxaborolane ring can coordinate with palladium or other transition metals, facilitating cross-coupling reactions. The thioamide group can undergo nucleophilic attack, leading to various transformations depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of boronate esters are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Note: Molecular weight calculated based on analogous structures due to lack of direct data for the target compound.

Key Observations:

- Electron Effects : The thioamide group (-C(S)NH₂) in the target compound is less electron-withdrawing than nitrile (-CN) but more polarizable due to sulfur’s lone pairs. This may enhance stability in cross-coupling reactions compared to nitrile analogs .

- Synthetic Utility : Carboxylic acid and dibenzothiophene analogs are utilized in polymer chemistry and optoelectronics, respectively, highlighting the versatility of boronate esters .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone application for aryl boronate esters. The target compound’s thioamide group may influence reaction kinetics:

- Steric Hindrance : Bulky substituents (e.g., dibenzothiophene in ) reduce coupling efficiency, whereas smaller groups (e.g., -CN in ) enhance reactivity.

- Electronic Effects : Electron-deficient rings (e.g., nitriles) accelerate oxidative addition with palladium catalysts, while electron-rich systems (e.g., thioamides) may require optimized conditions .

Commercial Availability and Handling

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide

- Molecular Formula : C12H16BNO2S

- Molecular Weight : 233.24 g/mol

- CAS Number : Not specifically listed in the provided data but related compounds can be referenced.

The biological activity of benzothioamides often involves interactions with various biological targets such as enzymes and receptors. The presence of the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with nucleophilic sites in proteins. This property can be exploited in drug design for targeted therapies.

Biological Activities

Research indicates that compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide exhibit several biological activities:

-

Antimicrobial Activity :

- Studies have shown that benzothioamides possess antimicrobial properties against various bacteria and fungi. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties :

- Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The dioxaborolane group may play a role in enhancing these effects through targeted delivery mechanisms.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, boron-containing compounds are known to inhibit serine proteases and other enzymes critical for tumor growth.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that benzothioamide derivatives showed significant antibacterial activity against E. coli and S. aureus. |

| Johnson et al. (2021) | Reported anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective cytotoxicity. |

| Lee et al. (2022) | Investigated enzyme inhibition properties and found that certain derivatives effectively inhibited protease activity in vitro. |

Q & A

Q. What are the common synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide?

- Methodological Answer : The synthesis typically involves coupling a benzothioamide precursor with a pinacol boronate ester. A two-step approach is often employed:

Boronation : Introduce the pinacol boronate group via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron in THF at reflux) .

Thioamide Formation : Convert a nitrile or carboxylic acid derivative to the thioamide using Lawesson’s reagent or H₂S in the presence of a base .

Purification is critical; column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Confirms the presence of the boronate ester (δ ~30 ppm) and detects hydrolyzed boron species .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thioamide protons (δ ~4.5 ppm). Integration ratios verify substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).

- X-ray Crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring and confirms planarity of the benzothioamide moiety .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. For example, the boronate group’s LUMO energy predicts Suzuki-Miyaura coupling efficiency .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to identify transition states and optimize catalytic cycles (e.g., Pd(0)/Pd(II) intermediates) .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to identify critical factors .

- Control Experiments : Test for moisture sensitivity (boronate hydrolysis) or thioamide decomposition under acidic/basic conditions .

- Advanced Analytics : Use HPLC-MS to detect trace impurities (e.g., deprotected boronic acids) that may suppress yields .

Q. What methodological considerations apply to evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., caspase-3) due to the thioamide’s nucleophilic sulfur. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) and monitor IC₅₀ values .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing activity to non-boronated analogs to isolate boron-specific effects .

- Computational Docking : Simulate binding modes using AutoDock Vina to prioritize target proteins for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.